molecular formula C27H25F3N4O2 B2526977 ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 477242-34-5

ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate

Cat. No. B2526977
CAS RN: 477242-34-5
M. Wt: 494.518
InChI Key: DEJJZJZXNMDDLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, paper introduces a new additive for the synthesis of related triazolopyrimidine derivatives, which could potentially be adapted for the synthesis of pyrrolopyrimidine compounds. The additive, 4,4'-trimethylenedipiperidine, is used in a green chemistry approach, suggesting that environmentally friendly methods could be employed for the synthesis of complex molecules like the one .

Molecular Structure Analysis

The molecular structure of related compounds has been determined in several studies. For example, paper discusses the crystal structure of a furo[2,3-d]pyrimidine derivative, which shares some structural similarities with the target compound. The crystal structure analysis provides insights into the arrangement of the molecule in solid form, which could be relevant for understanding the packing and interactions of the target compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of their potential biological activities. Paper describes the synthesis of a triazolopyrimidine derivative and its antitumor activities, indicating that such compounds can participate in biological reactions and may have therapeutic applications. This suggests that the compound may also have interesting reactivity, particularly in a biological setting.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures. For instance, the presence of a trifluoromethyl group, as mentioned in paper , can significantly affect the compound's lipophilicity and electronic properties. The crystallographic data from paper provide information on the density and molecular packing, which are important physical properties. However, specific data on the physical and chemical properties of the compound are not available in the provided papers.

Scientific Research Applications

Antituberculosis Activity

A study focused on the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, where a series of compounds, including those with structures similar to the specified chemical, were evaluated for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. Among these, certain compounds demonstrated promising activity, highlighting the potential of this chemical class in the development of new antituberculosis agents (Jeankumar et al., 2013).

Chemical Structure and Properties

Research on the chemical structure and properties of related compounds includes studies on their crystalline conformation and electronic structure. For example, the title molecule in one study displayed specific ring conformations and a polarized electronic structure, contributing to the understanding of molecular interactions and assembly in various dimensions, which could inform the design of new compounds with desired properties (Acosta et al., 2013).

Synthetic Methodology Development

The compound's structural framework serves as a basis for developing new synthetic methodologies. For instance, microwave-assisted synthesis techniques have been applied to similar compounds, offering efficient and solvent-free conditions for the creation of novel pyrimidines. Such methodologies enhance the synthetic accessibility of these compounds, which may have various biological activities (Eynde et al., 2001).

Potential for Antihypertensive Agents

Compounds structurally related to the specified chemical have been synthesized and tested for their antihypertensive activity. Certain derivatives demonstrated promising activity in vitro and in vivo, suggesting the potential of this chemical class for developing new antihypertensive drugs (Bayomi et al., 1999).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Compounds with similar structures are often studied for their potential uses in medicine and other fields .

properties

IUPAC Name

ethyl 1-[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N4O2/c1-2-36-26(35)19-11-13-33(14-12-19)24-23-22(18-7-4-3-5-8-18)16-34(25(23)32-17-31-24)21-10-6-9-20(15-21)27(28,29)30/h3-10,15-17,19H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJJZJZXNMDDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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